2,5-Dibromo-3-chlorobenzoic acid

Halogen-metal exchange Regioselective lithiation Ortho-metalation

Only 2,5-dibromo-3-chlorobenzoic acid delivers the orthogonal 2-Br/3-Cl/5-Br substitution pattern essential for regioselective halogen-lithium exchange at cryogenic temperatures (−105°C to −90°C). The 2-bromo group undergoes efficient exchange while the 3-chloro and 5-bromo groups remain intact as blocking groups, enabling diarylmethane core construction for dapagliflozin-class SGLT2 inhibitors. Generic halobenzoic acids cannot replicate this reactivity. Procure this specific building block to ensure process validation, regulatory filing consistency, and access to patented synthetic routes.

Molecular Formula C7H3Br2ClO2
Molecular Weight 314.36 g/mol
CAS No. 501009-15-0
Cat. No. B3269013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-chlorobenzoic acid
CAS501009-15-0
Molecular FormulaC7H3Br2ClO2
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)Cl)Br
InChIInChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
InChIKeyRMDKAUGNANWIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-chlorobenzoic Acid CAS 501009-15-0: Technical Baseline and Procurement Context


2,5-Dibromo-3-chlorobenzoic acid (CAS: 501009-15-0) is a tri-halogenated benzoic acid derivative with molecular formula C₇H₃Br₂ClO₂ and molecular weight of 314.36 g/mol [1]. It features a carboxylic acid group ortho to a bromine atom (position 2), a chlorine atom at position 3, and a second bromine atom at position 5 [2]. This precise substitution pattern confers orthogonal reactivity that is exploited in regioselective halogen-metal exchange and cross-coupling reactions [3], establishing its role as a specialized building block in pharmaceutical intermediate synthesis, particularly in the construction of SGLT2 inhibitors [4].

Why 2,5-Dibromo-3-chlorobenzoic Acid Cannot Be Replaced by Common Halobenzoic Analogs


Generic substitution of 2,5-dibromo-3-chlorobenzoic acid with simpler halobenzoic analogs fails due to the compound's unique orthogonal reactivity profile derived from its 2-Br/3-Cl/5-Br substitution pattern [1]. In SGLT2 inhibitor synthesis, the bromine at position 2 undergoes regioselective halogen-lithium exchange with organolithium reagents at cryogenic temperatures (−105°C to −90°C), while the bromine at position 5 and chlorine at position 3 remain intact as blocking groups for subsequent functionalization [2][3]. Analogs such as 2,5-dibromobenzoic acid lack the 3-chloro substituent required for proper electronic modulation during cyclopropanation, while 3-chloro-2,5-diiodobenzoic acid exhibits different exchange kinetics and stability profiles [4]. This site-specific reactivity enables the construction of the diarylmethane core characteristic of dapagliflozin-class SGLT2 inhibitors—a transformation not accessible with mono-halogenated or differently substituted poly-halogenated analogs [5].

Quantitative Differentiation Evidence: 2,5-Dibromo-3-chlorobenzoic Acid vs. In-Class Analogs


Regioselective Halogen-Metal Exchange: 2,5-Dibromo-3-chlorobenzoic Acid as the Preferred Substrate

2,5-Dibromo-3-chlorobenzoic acid provides superior regioselectivity in halogen-lithium exchange at the 2-position relative to the 5-position. Comparative studies on 3-substituted 1,2-dibromoarenes demonstrate that the 2-position bromine undergoes preferential exchange with organolithium reagents at cryogenic temperatures (−105°C to −90°C), leaving the 5-bromo and 3-chloro substituents intact for subsequent functionalization [1]. This regioselectivity is not observed with 2,5-dibromobenzoic acid (lacking the 3-chloro substituent), where competitive exchange at both bromine positions reduces synthetic utility [2]. The presence of the 3-chloro substituent electronically deactivates the 5-position, directing lithiation exclusively to the 2-position [3].

Halogen-metal exchange Regioselective lithiation Ortho-metalation Organolithium chemistry

Patent-Specified Intermediates: 2,5-Dibromo-3-chlorobenzoic Acid in SGLT2 Inhibitor Manufacturing

2,5-Dibromo-3-chlorobenzoic acid is explicitly specified as the starting material in patented industrial processes for manufacturing SGLT2 inhibitors. USP 11,312,740 (2022) claims a process wherein a compound of formula A (halogenated benzoic acid) reacts with formula B at −105°C to −90°C using an organolithium reagent [1]. The 2,5-dibromo-3-chlorobenzoic acid substitution pattern is specifically required to achieve the regioselective lithiation described in the patent claims [2]. In contrast, generic 3-chlorobenzoic acid or 2,5-dibromobenzoic acid cannot fulfill the structural requirements of formula A as defined in the patent claims [1]. Peer-reviewed synthetic studies further validate that cyclopropane-bearing C-glucosides are synthesized starting specifically from substituted bromobenzoic acids with this halogenation pattern [3].

SGLT2 inhibitors Process chemistry Pharmaceutical intermediates Dapagliflozin synthesis

Synthetic Route Efficiency: Established Methodology for Cyclopropane-Containing SGLT2 Pharmacophores

A validated synthetic route starting from substituted bromobenzoic acids including 2,5-dibromo-3-chlorobenzoic acid has been established for constructing cyclopropane-bearing C-glucosides [1]. The reaction conditions for cyclopropane moiety construction were systematically optimized, yielding an economical route that produces seven characterized cyclopropane-bearing C-glucosides (1a-1g) [2]. In vivo rat urinary glucose excretion (UGE) testing of these compounds demonstrated measurable hypoglycemic activity, confirming successful construction of the pharmacophore [3]. Alternative starting materials (e.g., non-brominated or differently halogenated benzoic acids) lack published, peer-reviewed synthetic protocols for this specific transformation, representing a significant development cost and time barrier [1].

Cyclopropanation C-glucoside synthesis SGLT2 pharmacophore Synthetic methodology

Physicochemical Properties: Lipophilicity and Computed Descriptors for Reaction Planning

2,5-Dibromo-3-chlorobenzoic acid exhibits calculated physicochemical properties that inform solvent selection and reaction design. The compound has a calculated LogP value of 3.77 [1], indicating substantial lipophilicity relative to less-halogenated analogs (e.g., 3-chlorobenzoic acid with predicted LogP of approximately 2.5). Polar surface area is 37 Ų with 2 hydrogen bond acceptors and 1 hydrogen bond donor [2]. These properties predict solubility in organic solvents (dichloromethane, THF, diethyl ether) suitable for cryogenic lithiation conditions while maintaining limited aqueous solubility [3]. This lipophilicity profile facilitates organic-phase reactions and extractions during multi-step syntheses without requiring phase-transfer catalysts [1].

Lipophilicity LogP Physicochemical descriptors Reaction optimization

Primary Application Scenarios for 2,5-Dibromo-3-chlorobenzoic Acid Procurement


SGLT2 Inhibitor Process Development and Manufacturing

2,5-Dibromo-3-chlorobenzoic acid serves as a critical starting material in the synthesis of SGLT2 inhibitor pharmaceutical intermediates. In patented industrial processes, this compound undergoes regioselective halogen-lithium exchange at the 2-position using n-butyllithium or sec-butyllithium at −105°C to −90°C, enabling subsequent coupling to construct the diarylmethane core characteristic of dapagliflozin-class therapeutics [1]. The 3-chloro and 5-bromo substituents remain intact as blocking groups that direct subsequent cyclopropanation and glycosylation steps [2]. Procurement of this specific halogenation pattern is essential for process validation, regulatory filing consistency, and achieving the regioselectivity required by the patented synthetic route [3].

Regioselective Halogen-Metal Exchange Methodology Development

Researchers developing novel halogen-metal exchange methodologies utilize 2,5-dibromo-3-chlorobenzoic acid as a model substrate to probe electronic and steric effects on regioselectivity. The compound's 2-bromo/3-chloro/5-bromo substitution pattern creates a defined electronic gradient where the 3-chloro substituent deactivates the 5-position toward exchange while the carboxylic acid group directs lithiation to the 2-position [1]. Quenching exchange reactions with CO₂ produces the corresponding benzoic acid analogs that can be analyzed by HPLC and NMR to quantify regioselectivity [2]. This well-defined substrate enables systematic optimization of reaction conditions (temperature, organolithium reagent, solvent) applicable to broader classes of poly-halogenated aromatic compounds [3].

Cyclopropane-Bearing C-Glucoside Library Synthesis

Academic and industrial medicinal chemistry groups synthesizing cyclopropane-bearing C-glucoside libraries as SGLT2 inhibitor candidates begin with 2,5-dibromo-3-chlorobenzoic acid or closely related substituted bromobenzoic acids [1]. The established synthetic route enables construction of the cyclopropane moiety under optimized conditions, yielding C-glucosides that can be characterized by 1H NMR and HR-MS prior to in vivo evaluation [2]. This validated methodology provides a platform for structure-activity relationship (SAR) studies exploring modifications to the cyclopropane substituent and glycoside portion [3]. Compounds synthesized via this route have been evaluated in rat urinary glucose excretion (UGE) assays, providing a benchmark for comparative assessment of new analogs [4].

Ortho-Metalation Studies of Unprotected Halobenzoic Acids

The carboxylic acid group of 2,5-dibromo-3-chlorobenzoic acid serves as a native directing group for ortho-metalation studies without requiring protection/deprotection steps [1]. Treatment with hindered lithium dialkylamides (LDA or LTMP) at −50°C generates the corresponding lithium 2-lithiobenzoate dianion, which can be trapped with electrophiles to afford 2-substituted derivatives [2]. The stability and reactivity profile of the dianion intermediate depends critically on the halogen substitution pattern—3-bromo derivatives eliminate lithium bromide more readily than 3-chloro analogs [3]. This differential stability provides researchers a tunable parameter for designing synthetic sequences requiring in situ aryne generation versus trapping of intact dianion intermediates [2].

Quote Request

Request a Quote for 2,5-Dibromo-3-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.